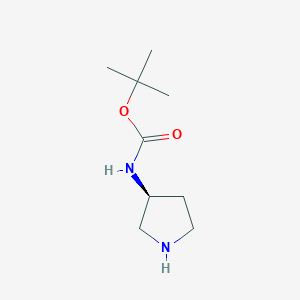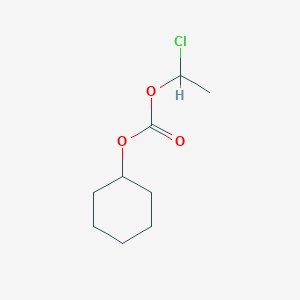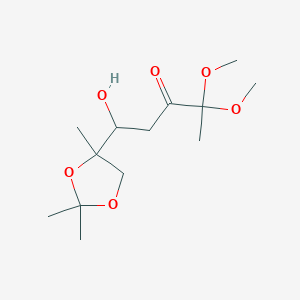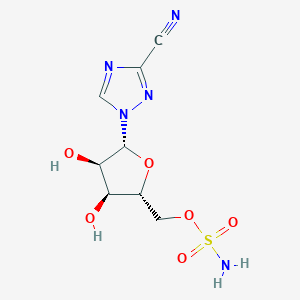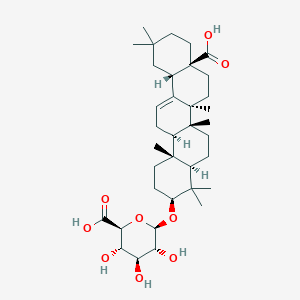
Calenduloside E
描述
Calenduloside E is a natural triterpenoid saponin compound isolated from the plant Aralia elata. It is known for its significant pharmacological properties, including anti-inflammatory, anti-apoptotic, and cardiovascular protective effects . This compound has garnered attention in the scientific community due to its potential therapeutic applications in various diseases.
科学研究应用
Chemistry: It is used as a starting material for the synthesis of novel compounds with improved pharmacological properties.
Medicine: It has demonstrated potential in treating cardiovascular diseases, cerebral ischemia/reperfusion injury, and atherosclerosis
Industry: The compound is being explored for its use in developing new therapeutic agents and nutraceuticals.
作用机制
Target of Action
Calenduloside E (CE), a natural triterpenoid saponin isolated from Aralia elata, has been identified to target Hsp90AB1 . Hsp90AB1 is a heat shock protein that plays a crucial role in maintaining cellular homeostasis. It is involved in the folding, stability, and function of many client proteins, many of which are involved in signal transduction, cell cycle control, and stress responses .
Mode of Action
CE binds to Hsp90AB1, which can protect against ox-LDL-induced human umbilical vein endothelial cell (HUVEC) injury . It has been hypothesized that CE functions by inhibiting M1 macrophage polarization via regulation of glycolysis . Moreover, CE has been found to protect against myocardial ischemia-reperfusion injury induced calcium overload by enhancing autophagy and inhibiting L-type Ca2+ channels through BAG3 .
Biochemical Pathways
CE has been found to modulate several biochemical pathways. It inhibits M1 macrophage polarization via regulation of glycolysis . In addition, it has been found to ameliorate mitochondrial dysfunction by increasing the mitochondrial membrane potential and reducing the mitochondrial ROS and cellular calcium accumulation . Furthermore, CE has been found to enhance autophagy and inhibit L-type Ca2+ channels through BAG3 .
Result of Action
CE has been found to exert several molecular and cellular effects. It significantly attenuates the inhibition of cell viability and apoptotic cell death in HT22 cells induced by oxygen-glucose deprivation/reoxygenation (OGD/R) . CE also significantly ameliorates ischemic/hypoxic-induced brain infarct volume, neurological deficits, and neuronal apoptosis in mice after middle cerebral artery occlusion and reperfusion . Moreover, CE has been found to protect against myocardial ischemia-reperfusion injury induced calcium overload .
Action Environment
The action of CE can be influenced by various environmental factors. For instance, the presence of ox-LDL can induce HUVEC injury, which CE can protect against . In addition, conditions of oxygen-glucose deprivation/reoxygenation (OGD/R) can induce inhibition of cell viability and apoptotic cell death in HT22 cells, which CE can significantly attenuate . .
生化分析
Biochemical Properties
Calenduloside E interacts with various proteins related to cell survival signaling pathways . These interactions play a crucial role in its biochemical reactions, contributing to its anti-oxidative and anti-apoptotic effects .
Cellular Effects
This compound has a protective effect against ox-LDL induced HUVEC damage . It improves cell viability, likely through anti-apoptotic mechanisms . It influences cell function by interacting with proteins involved in cell survival signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with proteins related to cell survival signaling pathways . It exerts its effects at the molecular level, potentially through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are yet to be fully characterized. Its protective effect against ox-LDL induced HUVEC damage suggests potential long-term effects on cellular function .
Metabolic Pathways
It is known to interact with proteins related to cell survival signaling pathways , which may influence metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: Calenduloside E can be synthesized through a series of chemical reactions. One of the methods involves the extraction of the crude mixture with dichloromethane, followed by purification through column chromatography using a mixture of dichloromethane, methanol, and water as the eluent
Industrial Production Methods: Industrial production of this compound primarily involves the extraction from the bark and roots of Aralia elata. The process includes drying the plant material, followed by solvent extraction and purification to isolate the compound . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions: Calenduloside E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are often tested for their efficacy in different pharmacological assays .
相似化合物的比较
Calenduloside E is unique due to its specific molecular structure and pharmacological properties. it shares similarities with other triterpenoid saponins such as:
Nisoldipine: A dihydropyridine calcium channel blocker with similar cardiovascular protective effects.
Calenduloside A: Another triterpenoid saponin from the same plant with anti-inflammatory properties.
Ginsenoside Rg3: A compound from Panax ginseng with anti-cancer and anti-inflammatory activities.
This compound stands out due to its multifaceted therapeutic potential and its ability to modulate multiple molecular targets and pathways.
属性
IUPAC Name |
6-[(8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O9/c1-31(2)14-16-36(30(42)43)17-15-34(6)19(20(36)18-31)8-9-22-33(5)12-11-23(32(3,4)21(33)10-13-35(22,34)7)44-29-26(39)24(37)25(38)27(45-29)28(40)41/h8,20-27,29,37-39H,9-18H2,1-7H3,(H,40,41)(H,42,43) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCHKMAZAWJNBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Calenduloside E | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26020-14-4 | |
| Record name | Calenduloside E | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
264 - 267 °C | |
| Record name | Calenduloside E | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)

